3-Nitrododecan-6-one
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Overview
Description
3-Nitrododecan-6-one is an organic compound with the molecular formula C12H23NO3 It is a nitro ketone, characterized by the presence of a nitro group (-NO2) and a ketone group (-C=O) on a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrododecan-6-one typically involves the nitration of dodecan-6-one. One common method is the reaction of dodecan-6-one with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Nitrododecan-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro alcohols or nitro acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with Pd/C, or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Nitro alcohols, nitro acids.
Reduction: Amino derivatives.
Substitution: Various substituted dodecanones depending on the nucleophile used.
Scientific Research Applications
3-Nitrododecan-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitrododecan-6-one involves its interaction with molecular targets through its nitro and ketone functional groups. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds and interact with nucleophiles. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitrodecane-6-one: Similar structure but with a shorter carbon chain.
3-Nitrohexadecan-6-one: Similar structure but with a longer carbon chain.
3-Nitrooctadecan-6-one: Similar structure but with an even longer carbon chain.
Uniqueness
3-Nitrododecan-6-one is unique due to its specific carbon chain length, which influences its physical and chemical properties
Properties
CAS No. |
90072-90-5 |
---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
3-nitrododecan-6-one |
InChI |
InChI=1S/C12H23NO3/c1-3-5-6-7-8-12(14)10-9-11(4-2)13(15)16/h11H,3-10H2,1-2H3 |
InChI Key |
JVDDPBCMUPYQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCC(CC)[N+](=O)[O-] |
Origin of Product |
United States |
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